3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one
Overview
Description
Scientific Research Applications
Fluorescence Derivatisation for Biological Assays 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has been used in fluorescence derivatisation of amino acids, demonstrating potential applications in biological assays. This derivatisation results in compounds that exhibit strong fluorescence, suitable for biological assays due to their emission wavelengths and good quantum yields (Frade et al., 2007).
Synthetic Chemistry and Drug Discovery In synthetic chemistry, related naphthalene derivatives have been synthesized for various applications, including the development of new materials and potential drug discovery. For instance, functionalized 1-amino-2-naphthalenecarboxylic acid derivatives have been created via benzannulation of enamines and alkynes, showcasing a novel approach to synthesizing polysubstituted naphthalene derivatives with broad substrate scope and good functional group tolerance (Gao et al., 2013).
Organic Synthesis and Catalysis A variety of naphthalene derivatives, including those similar to the compound , have been used in organic synthesis. For example, an efficient one-pot synthesis method has been developed for substituted 1H-Naphtho[2,1-b]pyrans and 4H-1-Benzopyrans under solvent-free microwave-irradiation conditions. This method highlights the role of naphthalene derivatives in facilitating organic reactions, offering a more sustainable and efficient approach to chemical synthesis (Shekhar et al., 2012).
Sensing and Detection Technologies N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and explored for their ability to sense fluoride anions. This application is particularly significant in environmental monitoring and diagnostics, where such compounds could offer a simple, effective means of detecting fluoride levels through a colorimetric response, aiding in water quality assessments and public health initiatives (Younes et al., 2020).
properties
IUPAC Name |
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22/h3-13,16,18H,14-15,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASWRWALCMOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017205 | |
Record name | ZM 39923 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one | |
CAS RN |
273727-89-2 | |
Record name | ZM-39923 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273727892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZM-39923 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17064 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZM 39923 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZM-39923 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ZX82000S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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